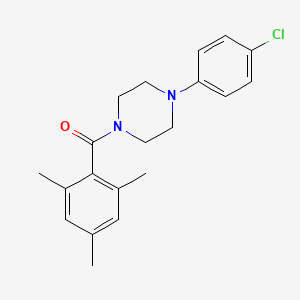
1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde oxime, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and plays a key role in regulating various physiological processes, including sleep, pain, and cardiovascular function. DPCPX has been widely used in scientific research to study the functions of the adenosine A1 receptor and its related signaling pathways.
作用機序
1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde oxime acts as a competitive antagonist of the adenosine A1 receptor, blocking the binding of adenosine to the receptor and preventing the downstream signaling pathways from being activated. This leads to a decrease in the activity of the adenosine A1 receptor and its related physiological processes.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been reported to increase wakefulness and reduce sleep in animal models, suggesting a role in regulating sleep-wake cycles. This compound has also been shown to have analgesic effects, reducing pain sensitivity in animal models. In addition, this compound has been shown to have cardioprotective effects, reducing the risk of ischemic heart disease in animal models.
実験室実験の利点と制限
One advantage of using 1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde oxime in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for specific targeting of this receptor and its related signaling pathways. However, one limitation of using this compound is its relatively low potency compared to other adenosine A1 receptor antagonists, which may require higher concentrations to achieve the desired effects.
将来の方向性
There are several future directions for research involving 1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde oxime. One area of interest is the role of the adenosine A1 receptor in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models, and further research may reveal its potential as a therapeutic agent for these diseases. Another area of interest is the development of more potent and selective adenosine A1 receptor antagonists, which may have greater efficacy and fewer side effects than current compounds.
合成法
1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde oxime can be synthesized by a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with cyclopentanone to form the corresponding cyclopentanone derivative, followed by the reaction of the cyclopentanone derivative with hydroxylamine hydrochloride to yield the oxime product. The synthesis method for this compound has been well-established and has been reported in several scientific publications.
科学的研究の応用
1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde oxime has been widely used in scientific research to study the functions of the adenosine A1 receptor and its related signaling pathways. It has been used to investigate the role of the adenosine A1 receptor in various physiological processes, including sleep, pain, and cardiovascular function. This compound has also been used to study the effects of adenosine A1 receptor antagonists on the development of certain diseases, such as ischemic heart disease and neurodegenerative disorders.
特性
IUPAC Name |
(NE)-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-12-6-5-11(9-13(12)18-2)14(10-15-16)7-3-4-8-14/h5-6,9-10,16H,3-4,7-8H2,1-2H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJKXPWSOYIVLE-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)C=NO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)/C=N/O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[1-(4-fluorobenzyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5299894.png)
![N-dibenzo[b,d]furan-3-yl-2-(2-pyridinylthio)acetamide](/img/structure/B5299895.png)
![3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol](/img/structure/B5299903.png)
![{2-[(4-chloro-1-naphthyl)oxy]ethyl}ethylamine hydrochloride](/img/structure/B5299910.png)
![1-(2-chlorobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5299918.png)
![8-[(2,6-dimethyl-1-piperidinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B5299922.png)

![(3S*,5R*)-1-(2-fluoro-5-methoxybenzyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5299942.png)

![5-(2-chlorophenyl)-2-(ethylthio)-1-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B5299966.png)
![4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B5299984.png)
![3-(diphenylmethyl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5299988.png)
![5-ethyl-6-methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5299992.png)
